molecular formula C10H10N2O B13808403 1H-Benzimidazole,1-acetyl-5-methyl-(9CI)

1H-Benzimidazole,1-acetyl-5-methyl-(9CI)

Cat. No.: B13808403
M. Wt: 174.20 g/mol
InChI Key: VOPRIKIKYHNQPE-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) is a benzimidazole derivative featuring an acetyl group at the 1-position and a methyl group at the 5-position. The benzimidazole core consists of a fused benzene and imidazole ring, conferring rigidity and aromaticity. The acetyl substituent introduces electron-withdrawing properties, which may influence reactivity, hydrogen bonding, and intermolecular interactions. The methyl group at position 5 contributes steric bulk and modulates electronic effects. This compound is of interest in medicinal and agrochemical research due to the versatility of benzimidazole scaffolds .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-3-4-10-9(5-7)11-6-12(10)8(2)13/h3-6H,1-2H3

InChI Key

VOPRIKIKYHNQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)C(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells and microorganisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
1H-Benzimidazole,1-acetyl-5-methyl-(9CI) 1-acetyl, 5-methyl C₁₀H₁₀N₂O 174.20 Electron-withdrawing acetyl group; potential pharmacological applications
1H-Benzimidazole,1-(1-methylethyl)-(9CI) (17583-50-5) 1-isopropyl C₁₀H₁₂N₂ 160.22 Branched alkyl chain increases lipophilicity; used in organic synthesis
1H-Benzimidazol-5-ol,1-methyl-4-nitroso-(9CI) (76971-09-0) 1-methyl, 4-nitroso, 5-hydroxy C₈H₇N₃O₂ 177.16 Nitroso group enhances electrophilicity; hydroxyl group enables hydrogen bonding
1H-Benzimidazole,5-methyl-2-(trifluoromethyl)-(9CI) (399-77-9) 5-methyl, 2-CF₃ C₉H₇F₃N₂ 200.16 Trifluoromethyl group increases electronegativity and bioavailability; used in drug candidates
1H-Benzimidazole,1-ethyl-5-methoxy-2-methyl-(9CI) (82612-26-8) 1-ethyl, 5-methoxy, 2-methyl C₁₁H₁₄N₂O 190.24 Methoxy group improves solubility; ethyl chain enhances steric effects
1H-Benzimidazole,4-methyl-5-nitro-(9CI) (170918-28-2) 4-methyl, 5-nitro C₈H₇N₃O₂ 177.16 Nitro group stabilizes aromatic ring; used in high-energy materials

Electronic and Steric Effects

  • This contrasts with trifluoromethyl (CF₃, ), which is stronger EWG, enhancing electrophilicity and metabolic stability. Nitro groups (e.g., in CAS 170918-28-2 ) further deactivate the ring, favoring reactions at electron-rich positions.
  • Electron-Donating Groups (EDGs):

    • Methyl and methoxy groups (e.g., in CAS 82612-26-8 ) increase electron density, improving solubility and hydrogen-bonding capacity.

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